3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, an ethyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-chlorobenzoic acid, is converted to 3-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with ethylamine to form 3-chloro-N-ethylbenzamide.
Introduction of the Dioxaborolane Group: The benzamide derivative is then subjected to a borylation reaction. This involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester. The reaction typically involves a palladium catalyst and a base, and it forms carbon-carbon bonds with aryl or vinyl halides.
Substitution Reactions: The chloro group on the benzamide core can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used.
Major Products
Coupled Products: The major products are typically biaryl compounds formed through the Suzuki-Miyaura reaction.
Substituted Benzamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic cycles for the formation of carbon-carbon bonds.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agricultural Chemistry: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The primary mechanism of action for 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura reactions involves the formation of a palladium complex. This complex facilitates the transfer of the boronic ester to the aryl halide, forming a new carbon-carbon bond. The dioxaborolane moiety plays a crucial role in stabilizing the boron atom, making it more reactive in the coupling process.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: Similar in structure but with different substituents on the benzene ring.
Uniqueness
3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows for versatile reactivity in organic synthesis. The presence of the chloro group and the dioxaborolane moiety provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications, particularly in the fields of organic synthesis and material science.
Properties
IUPAC Name |
3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVDIUBCXMILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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